D-Glucaric acid (potassium)
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Overview
Description
D-Glucaric acid (potassium) is a naturally occurring aldaric acid found in various fruits and vegetables, as well as in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucaric acid (potassium) can be synthesized through the oxidation of glucose. One common method involves the use of nitric acid as a catalyst to oxidize glucose, resulting in the formation of D-Glucaric acid . Another method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst for the oxidation process .
Industrial Production Methods
Industrial production of D-Glucaric acid (potassium) often involves biocatalysis. Engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris have been developed to produce D-Glucaric acid through metabolic pathways . These methods are considered more eco-friendly and efficient compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
D-Glucaric acid (potassium) undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of glucose at the C-1 and C-6 positions results in the formation of D-Glucaric acid .
Common Reagents and Conditions
Common reagents used in the synthesis of D-Glucaric acid include nitric acid and TEMPO. The reaction conditions typically involve controlled temperatures and pH levels to ensure efficient oxidation .
Major Products Formed
The major product formed from the oxidation of glucose is D-Glucaric acid. This compound can further undergo reactions to form derivatives such as D-glucaro-1,4-lactone .
Scientific Research Applications
D-Glucaric acid (potassium) has numerous applications in scientific research:
Chemistry: Used as a building block for biodegradable polymers and detergents.
Biology: Acts as a metal sequestering agent and imaging agent in tumor observation.
Medicine: Reduces cholesterol levels, suppresses tumor development, and enhances human immunity.
Industry: Used in sewage treatment as a surfactant and in the treatment of synthetic dyes as a decolorizer.
Mechanism of Action
D-Glucaric acid (potassium) exerts its effects through various molecular pathways. It enhances liver detoxification by downregulating hepatocyte apoptosis, reducing reactive oxygen species production, and inhibiting β-glucuronidase synthesis . These actions help in reducing the reabsorption of toxins in hepatocytes and promoting their excretion.
Comparison with Similar Compounds
Similar Compounds
D-Glucuronic acid: A glucose derivative with anti-oxidation properties and applications in medicine and cosmetics.
D-Gluconic acid: Produced through the oxidation of glucose and used in food and pharmaceutical industries.
Uniqueness
D-Glucaric acid (potassium) is unique due to its strong inhibitory effect on β-glucuronidase, which plays a crucial role in liver detoxification . This property makes it particularly valuable in medical applications for reducing cancer risks and enhancing immunity.
Properties
Molecular Formula |
C6H10KO8 |
---|---|
Molecular Weight |
249.24 g/mol |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/t1-,2-,3-,4+;/m0./s1 |
InChI Key |
AHPUWJRVCCLSPB-SBBOJQDXSA-N |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O.[K] |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K] |
Related CAS |
84864-60-8 576-42-1 |
Origin of Product |
United States |
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